REACTION_CXSMILES
|
[CH2:1]1[CH2:9][O:8][C:7]2[CH:6]=[CH:5][S:4][C:3]=2[O:2]1>C(O)CCC.[Fe]>[CH2:9]1[O:8][C:7]2[C:6](=[CH:5][S:4][CH:3]=2)[O:2][CH2:1]1
|
Name
|
( 400 )
|
Quantity
|
0.64 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
ethylenedioxythiophene
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1OC=2SC=CC2OC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
slowly added to the hot mixture of PEGdTh and Baytron® C over a 1.5 hr period
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WAIT
|
Details
|
stored overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |